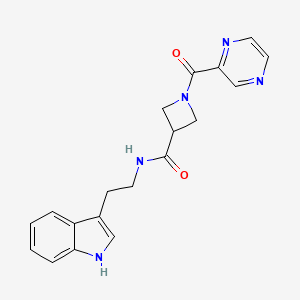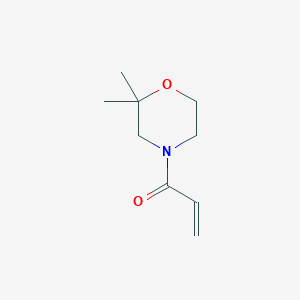
1,3,5-Dithiazinane-4,6-diimine hydroiodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,5-Dithiazinane-4,6-diimine hydroiodide, also known as DTID, is a heterocyclic compound with a molecular formula of C4H6IN3S2. It was first synthesized in 1960 by R. E. Benson and G. W. Kirby. DTID is a potent inhibitor of nitric oxide synthase (NOS), an enzyme that catalyzes the production of nitric oxide (NO) from L-arginine. NO is an important signaling molecule in the body, involved in various physiological and pathological processes. DTID has been extensively studied for its potential therapeutic applications in various diseases such as inflammation, cancer, and neurodegenerative disorders.
Aplicaciones Científicas De Investigación
Polymeric Interactions
1,3,5-Dithiazinane-4,6-diimine hydroiodide is involved in the synthesis of various halides, as seen in the study by Sa̧czewski, Gdaniec, and Mazalon (2016). Their research discovered that in crystals of certain ethylammonium iodides, chains of alternatively arranged anions and cations are formed through polymeric interactions. This highlights the compound's role in crystallographic studies and its potential for understanding molecular structures (Sa̧czewski, Gdaniec, & Mazalon, 2016).
Organic Semiconductor Development
In the field of organic electronics, 1,3,5-Dithiazinane-4,6-diimine hydroiodide contributes to the synthesis of electron donor–acceptor molecules. Tan et al. (2012) explored its application in creating tetrathiafulvalene fused-naphthalene diimides for organic semiconductors. These compounds show potential as ambipolar and p-type semiconductors, useful in organic field-effect transistors (OFETs) (Tan et al., 2012).
Antimicrobial Agent Synthesis
The compound also plays a role in the synthesis of antimicrobial agents. Abo-Bakr et al. (2012) used related structures for creating new heterocyclic nitrogen compounds with potential medicinal applications. Their research shows its usefulness in developing new treatments and drugs (Abo-Bakr et al., 2012).
N-Type Semiconductor Development
Chen et al. (2013) investigated the use of 1,3,5-Dithiazinane-4,6-diimine hydroiodide in creating dithiazole-fused naphthalene diimides. This research is vital for the development of new n-type semiconductors, which are crucial in electronic devices (Chen et al., 2013).
Hetero Duplex Formation
The compound is also significant in the study of aromatic oligomers by Gabriel and Iverson (2002). Their research found that certain aromatic units, including those related to 1,3,5-Dithiazinane-4,6-diimine hydroiodide, can strongly interact with each other in water. This discovery has implications for designing assemblies in aqueous solutions (Gabriel & Iverson, 2002).
Propiedades
IUPAC Name |
6-imino-1,3,5-dithiazin-4-amine;hydroiodide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5N3S2.HI/c4-2-6-3(5)8-1-7-2;/h1H2,(H3,4,5,6);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBQSRRJHWSVGEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1SC(=NC(=N)S1)N.I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6IN3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[[3-(3-methoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2884374.png)



![N-({[3,3'-bithiophene]-5-yl}methyl)-2-phenylethane-1-sulfonamide](/img/structure/B2884382.png)

![2-[N-[(2-Ethyltriazol-4-yl)methyl]-3-methylanilino]ethanesulfonyl fluoride](/img/structure/B2884385.png)

![[4-Bromo-1-(trifluoromethyl)indol-6-yl]methanol](/img/structure/B2884387.png)


![ethyl 2-[(2-oxo-3-phenyl-2H-chromen-7-yl)oxy]acetate](/img/structure/B2884393.png)

